molecular formula C15H20ClNO B2606433 2-Chloro-N-[2-(2-phenylethyl)cyclopentyl]acetamide CAS No. 2411297-04-4

2-Chloro-N-[2-(2-phenylethyl)cyclopentyl]acetamide

Cat. No.: B2606433
CAS No.: 2411297-04-4
M. Wt: 265.78
InChI Key: PCJDBWGBEGQUIA-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2-phenylethyl)cyclopentyl]acetamide is a synthetic compound with the molecular formula C15H20ClNO and a molecular weight of 265.78. This compound is known for its unique chemical structure, which includes a chloroacetamide group attached to a cyclopentyl ring substituted with a phenylethyl group. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(2-phenylethyl)cyclopentyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with N-[2-(2-phenylethyl)cyclopentyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(2-phenylethyl)cyclopentyl]acetamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-Chloro-N-[2-(2-phenylethyl)cyclopentyl]acetamide has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including hepatoprotective effects and its ability to protect cells against oxidative injury.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(2-phenylethyl)cyclopentyl]acetamide involves its interaction with cellular targets. It is believed to bind to the sulfoxide group of cysteine residues on cell surface membranes, inducing changes in protein structure that prevent the formation of reactive oxygen species (ROS). This action helps protect cells from oxidative damage and promotes cellular proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-phenethylacetamide: Similar structure but lacks the cyclopentyl ring.

    N-(2-Phenylethyl)-2-chloroacetamide: Similar structure but lacks the cyclopentyl ring and has different substitution patterns.

Uniqueness

2-Chloro-N-[2-(2-phenylethyl)cyclopentyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl ring and phenylethyl group enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

2-chloro-N-[2-(2-phenylethyl)cyclopentyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c16-11-15(18)17-14-8-4-7-13(14)10-9-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJDBWGBEGQUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)CCl)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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